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Compound of Interest

Compound Name: p-Methyl-cinnamoyl Azide

Cat. No.: B118871

CAS Number: 24186-38-7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Methyl-cinnamoyl Azide, a
versatile chemical intermediate with applications in organic synthesis. This document
consolidates available data on its chemical properties, synthesis, and reactivity, with a focus on
experimental details and potential applications for research and development.

Chemical and Physical Properties

p-Methyl-cinnamoyl Azide, also known as (E)-3-(4-methylphenyl)prop-2-enoyl azide, is a
white solid organic compound.[1] While exhaustive experimental data for this specific
compound is not readily available in the literature, its properties can be inferred from closely
related analogs and general principles of organic chemistry.

Table 1: Physicochemical Properties of p-Methyl-cinnamoyl Azide and Related Compounds
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Property Value Source/Comment
CAS Number 24186-38-7 [1]
Molecular Formula C10H9N30O [1]
Molecular Weight 187.20 g/mol
Appearance White Solid [1]
Not reported. For the
] ] unsubstituted cinnamoy! azide,
Melting Point ) o [2]
the melting point is 85 °C. A
similar value is expected.
N ) Not reported. Likely to General knowledge of acyl
Boiling Point ) )
decompose upon heating. azides
Expected to be soluble in
N common organic solvents like General knowledge of similar
Solubility

acetone, dichloromethane, and
THF.

organic compounds

Table 2: Spectroscopic Data of p-Methyl-cinnamoyl Azide (Predicted and from Related

Compounds)
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Spectrum

Characteristic Peaks

Source/Comment

Infrared (IR)

~2120 cm~1 (strong, sharp) for
the azide (-N3) asymmetric
stretch. ~1680-1700 cm~1 for
the carbonyl (C=0) stretch.

[2]

1H Nuclear Magnetic
Resonance (NMR)

Predicted chemical shifts

(CDCls3): ~2.4 ppm (singlet, 3H,

-CHs), ~6.5-6.7 ppm (doublet,
1H, vinyl proton), ~7.2-7.5 ppm
(multiplet, 4H, aromatic
protons), ~7.6-7.8 ppm
(doublet, 1H, vinyl proton).

Based on data for (E)-1-
mesityl-3-(p-tolyl)prop-2-en-1-

one.[3]

13C Nuclear Magnetic
Resonance (NMR)

Predicted chemical shifts
(CDClIz): ~21 ppm (-CHs),
~120-145 ppm (vinyl and
aromatic carbons), ~170 ppm

(carbonyl carbon).

Based on data for (E)-1-
mesityl-3-(p-tolyl)prop-2-en-1-
one.[3]

Synthesis and Experimental Protocols

The synthesis of p-Methyl-cinnamoyl Azide typically proceeds through a two-step process

starting from p-methylcinnamic acid. The general methodology for the synthesis of substituted

cinnamoyl azides involves the conversion of the corresponding cinnamic acid to its acyl

chloride, followed by reaction with an azide salt.[2]

Synthesis of p-Methyl-cinnamoyl Chloride

Reaction: p-Methylcinnamic acid is reacted with a chlorinating agent, such as thionyl chloride

(SOCI2) or oxalyl chloride, to form p-methylcinnamoyl chloride.

Experimental Protocol (General Procedure):

e To a solution of p-methylcinnamic acid in a dry, inert solvent (e.g., dichloromethane or

toluene), add an excess of thionyl chloride dropwise at O °C.
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e The reaction mixture is then allowed to warm to room temperature and refluxed for a period
to ensure complete conversion.

e The excess thionyl chloride and solvent are removed under reduced pressure to yield the
crude p-methylcinnamoyl chloride, which can be used in the next step without further
purification.

Synthesis of p-Methyl-cinnamoyl Azide

Reaction: The freshly prepared p-methylcinnamoyl chloride is reacted with an azide salt,
typically sodium azide (NaNs), to yield p-Methyl-cinnamoyl Azide.

Experimental Protocol (General Procedure):

o Dissolve the crude p-methylcinnamoyl chloride in a suitable solvent such as acetone or a
biphasic system of water and an organic solvent.

e Cool the solution to 0 °C and add a solution of sodium azide in water dropwise with vigorous
stirring.

e The reaction is typically stirred at low temperature for a few hours.

e The product is then extracted with an organic solvent, and the organic layer is washed with
water and brine, dried over an anhydrous salt (e.g., Na2S0a4), and the solvent is evaporated
under reduced pressure to afford p-Methyl-cinnamoyl Azide.

(p-Methylcinnamic Acid) Chlorination

Thionyl Chloride (SOCI2)

!
'kp-Methyl-cinnamoyl Chloride

Sodium Azide (NaNs)

p-Methyl-cinnamoyl Azide
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Synthesis of p-Methyl-cinnamoyl Azide.

Reactivity and Applications

The primary reactivity of p-Methyl-cinnamoyl Azide is centered around the acyl azide
functionality, which is a precursor to a highly reactive nitrene intermediate upon thermal or
photochemical activation. This reactivity is harnessed in several important organic
transformations.

Curtius Rearrangement

The most significant reaction of acyl azides is the Curtius rearrangement. Upon heating, p-
Methyl-cinnamoyl Azide is expected to undergo rearrangement to form the corresponding
isocyanate with the loss of nitrogen gas. The resulting p-methylcinnamoyl isocyanate is a
versatile intermediate that can be trapped with various nucleophiles.

Experimental Protocol (General Procedure for Curtius Rearrangement and Trapping):

e A solution of p-Methyl-cinnamoyl Azide in an inert, high-boiling solvent (e.g., toluene,
dioxane) is heated to reflux.

e The progress of the reaction is monitored by the evolution of nitrogen gas.

o To trap the in situ generated isocyanate, a nucleophile (e.g., an alcohol for carbamate
formation, an amine for urea formation, or water for amine formation via a carbamic acid
intermediate) is added to the reaction mixture.

o After the reaction is complete, the product is isolated by standard workup procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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